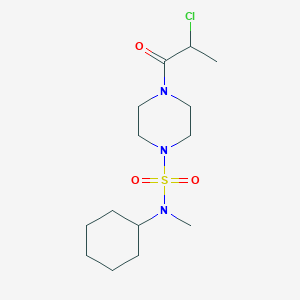

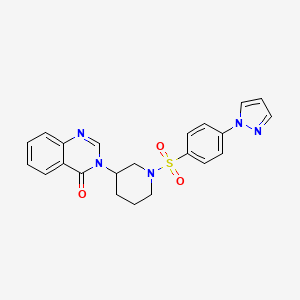

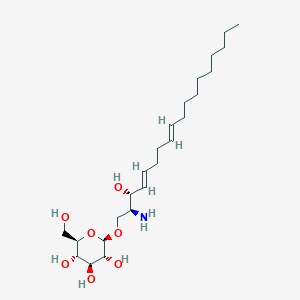

![molecular formula C13H19NO3 B2568436 (+/-)-Tert-butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate CAS No. 1881275-93-9](/img/structure/B2568436.png)

(+/-)-Tert-butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(-)-Tert-butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate, often abbreviated as (-)-TBOA-3-C, is a naturally occurring carboxylic acid derivative found in the bark of several species of trees. It is a potent inhibitor of the enzyme trans-2-enoyl-CoA reductase (TER). TER is a key enzyme involved in fatty acid synthesis, and inhibition of this enzyme leads to reduced levels of fatty acid synthesis and fatty acid accumulation. (-)-TBOA-3-C has been used in various scientific research applications, including studies of the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

科学的研究の応用

Synthesis and Structure Analysis : Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a structurally similar compound. This synthesis involved a cyclic amino acid ester, characterized using NMR spectroscopy, mass spectrometry, and X-ray diffraction. The compound features a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring (Moriguchi et al., 2014).

Peptidomimetic Synthesis : Mandal et al. (2005) reported an efficient synthesis of diastereomers of a compound structurally similar to tert-butyl 3-oxo-2-oxa-5-azabicyclo[4.3.0]nonane. This synthesis is significant for peptide-based drug discovery, involving Michael addition and hydrogenolysis to form a fused ring system (Mandal et al., 2005).

Chiral Compound Synthesis : Moriguchi et al. (2014) also synthesized a chiral variant of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. This synthesis was achieved without using chiral catalysts or enzymes, highlighting its potential for efficient chiral drug synthesis (Moriguchi et al., 2014).

Synthesis of Spirocyclic Compounds : Moskalenko and Boev (2012) worked on the synthesis of spirocyclic 3-oxotetrahydrofurans, which are important for producing biologically active heterocyclic compounds. This research contributes to the broader understanding of the synthesis and applications of bicyclic compounds like tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (Moskalenko & Boev, 2012).

Development of New Scaffolds for Substituted Piperidines : Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a scaffold for substituted piperidines, using a process involving regioselective ring-opening. This research is pertinent to the development of novel chemical structures for pharmaceutical applications (Harmsen et al., 2011).

Synthesis of Piperidine Derivatives : Moskalenko and Boev (2014) synthesized piperidine derivatives fused to a tetrahydrofuran ring. This synthesis is significant for the development of new chemical entities with potential pharmaceutical applications (Moskalenko & Boev, 2014).

特性

IUPAC Name |

tert-butyl (1R,2S,5R,6S)-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-10-8-5-4-7(6-8)9(10)11(14)15/h7-10H,4-6H2,1-3H3/t7-,8+,9+,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQETWINOIJFTEK-JLIMGVALSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2C3CCC(C3)C2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H]2[C@@H]3CC[C@@H](C3)[C@H]2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

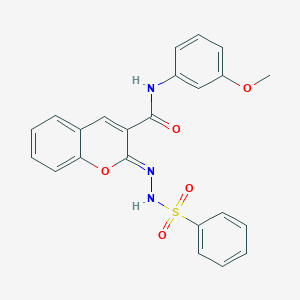

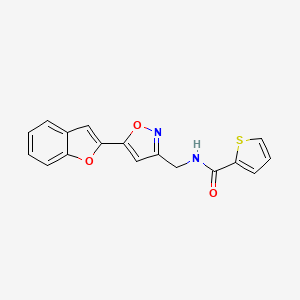

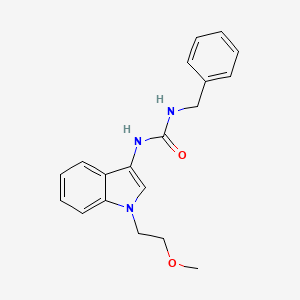

![3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole](/img/structure/B2568356.png)

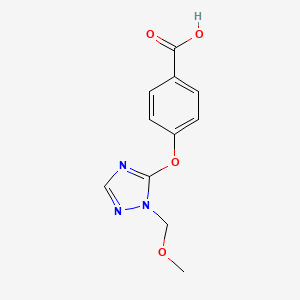

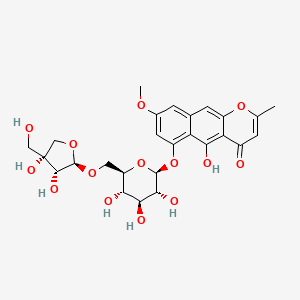

![N-(1-cyanocyclopentyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2568360.png)

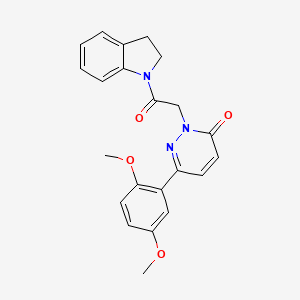

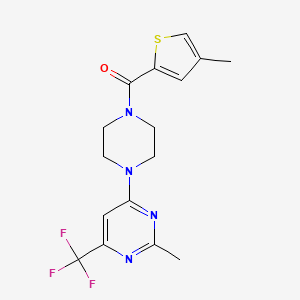

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide](/img/structure/B2568371.png)